molecular formula C11H10BrN B1371724 6-Bromo-2,8-dimethylquinoline CAS No. 1189106-78-2

6-Bromo-2,8-dimethylquinoline

Cat. No. B1371724
M. Wt: 236.11 g/mol
InChI Key: RZJSSQBKYWNNAW-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethylquinoline is a quinoline derivative . It has the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,8-dimethylquinoline consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It has a bromine atom at the 6th position and methyl groups at the 2nd and 8th positions .


Physical And Chemical Properties Analysis

6-Bromo-2,8-dimethylquinoline has a molecular weight of 236.11 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities. Additionally, quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

properties

IUPAC Name

6-bromo-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSSQBKYWNNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670995
Record name 6-Bromo-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,8-dimethylquinoline

CAS RN

1189106-78-2
Record name 6-Bromo-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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